2-Naphthol, 1-(2-(dimethylphenyl)diazenyl)-
Description
1-(2,3-Xylylazo)-2-naphthol is an azo dye characterized by a naphthalene backbone substituted with a hydroxyl group at position 2 and a 2,3-dimethylphenyl (xylyl) azo group at position 1. Its molecular formula is C₁₈H₁₆N₂O, with a molecular weight of 276.34 g/mol. The compound is structurally related to Sudan dyes, which are widely used as lipid stains in histology. The xylyl group enhances lipophilicity, making it suitable for non-polar applications.
Properties
CAS No. |
68739-06-0 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16N2O/c1-12-6-5-7-13(2)17(12)19-20-18-15-9-4-3-8-14(15)10-11-16(18)21/h3-11,21H,1-2H3 |
InChI Key |
ODZLEFHKZFAHHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C |
Origin of Product |
United States |
Biological Activity
1-(2,3-Xylylazo)-2-naphthol, a member of the azo dye family, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an azo group (-N=N-) linked to a naphthol structure, which is known for its diverse applications in dyeing and as a biological probe. Understanding the biological activity of this compound is essential for its potential therapeutic applications and environmental safety.
- Chemical Formula: C₁₈H₁₆N₂O
- Molecular Weight: 284.34 g/mol
- CAS Number: 154895
Biological Activity Overview
The biological activity of 1-(2,3-Xylylazo)-2-naphthol has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that 1-(2,3-Xylylazo)-2-naphthol exhibits significant antimicrobial properties against various bacterial strains. A study conducted by El-Sayed et al. demonstrated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain tested .
Anticancer Activity
The anticancer potential of 1-(2,3-Xylylazo)-2-naphthol has also been investigated. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS) and the activation of caspase pathways .
Case Studies
-
Antimicrobial Efficacy
- Study: Evaluation of antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings: The compound exhibited a dose-dependent inhibition with significant effects noted at higher concentrations.
-
Anticancer Mechanism
- Study: Investigation of apoptotic pathways in MCF-7 cells.
- Findings: Induction of apoptosis was confirmed through flow cytometry, revealing increased levels of caspase-3 activity.
Data Table: Biological Activity Summary
The biological activity of 1-(2,3-Xylylazo)-2-naphthol can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound enhances oxidative stress within cells, leading to cellular damage and apoptosis.
- Caspase Activation: It activates caspases, which are crucial for the apoptotic process.
- Inhibition of Enzymatic Activity: The azo group may interfere with enzyme function in microbial cells, leading to growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,3-Xylylazo)-2-naphthol with structurally and functionally related azo-naphthol derivatives:
Structural and Substituent Effects
Spectral and Chemical Properties
- UV-Vis Absorption: The xylyl group in 1-(2,3-Xylylazo)-2-naphthol likely shifts λmax to ~500 nm, similar to Sudan II (λmax = 507 nm in ethanol). In contrast, PAN exhibits a λmax at 470 nm due to the electron-withdrawing pyridyl group . Chloro-substituted analogs (e.g., 1-(3-chlorophenylazo)-2-naphthol) show hypsochromic shifts (λmax ~480 nm) due to electron-withdrawing effects .
IR Spectroscopy :
NMR Spectroscopy :
Stability and Toxicity
- Thermal Stability : Xylyl derivatives exhibit higher thermal stability than nitro- or hydroxy-substituted analogs due to electron-donating methyl groups .
- Toxicity : Azo dyes with nitro groups (e.g., Pigment Red 3) are associated with mutagenicity, while methyl-substituted derivatives like Sudan II and 1-(2,3-Xylylazo)-2-naphthol are less toxic but still require careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
